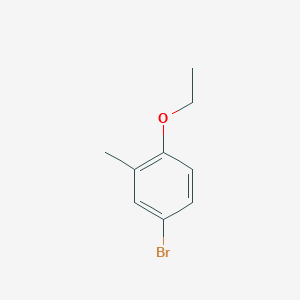

4-Bromo-1-ethoxy-2-methylbenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-1-ethoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEKYZFNWIUBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Bromination of 1 Ethoxy 2 Methylbenzene

A promising biocatalytic approach involves the direct, regioselective bromination of the precursor 1-Ethoxy-2-methylbenzene at the C4 position. This strategy leverages the exquisite site-selectivity of halogenase enzymes, which can overcome the challenges of controlling regioselectivity often seen in classical electrophilic aromatic substitution reactions. chemistryviews.orgccspublishing.org.cn

Flavin-dependent halogenases are particularly attractive for this transformation as they catalyze site-selective C–H halogenation of electron-rich aromatic compounds. acs.org These enzymes utilize benign inorganic halides like sodium bromide, require a flavin cofactor (FAD), and a source of reducing equivalents (NADH or NADPH), making the process environmentally benign. rsc.orgresearchgate.net The key advantage of FDHs is their inherent, catalyst-controlled regioselectivity, which can be precisely manipulated. researchgate.net

Research has demonstrated that FDHs can be engineered through structure-guided mutagenesis to alter their substrate scope and regioselectivity. manchester.ac.uk For instance, a tryptophan halogenase was successfully modified to switch its halogenation position on an indole (B1671886) substrate, highlighting the potential to create a bespoke enzyme for a non-native substrate like 1-Ethoxy-2-methylbenzene. manchester.ac.uk While most studied FDHs are chlorinases, many exhibit a preference for bromination when bromide ions are supplied. acs.org

Another class of enzymes, the vanadium-dependent haloperoxidases (VHPOs), could also be considered. VHPOs are known for their broad substrate promiscuity and catalyze halogenation by oxidizing halides with hydrogen peroxide. nih.gov While their lack of specificity can be a drawback, some VHPOs have been used for the selective bromination of phenols and other activated aromatic rings. researchgate.net The reaction conditions for VHPOs are generally mild and conducted in aqueous environments, which is a significant advantage. nih.gov

The primary challenges in this approach would be identifying or engineering a halogenase with high activity and strict regioselectivity for the C4 position of 1-Ethoxy-2-methylbenzene. The electronic properties conferred by the ethoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups would need to be accommodated within the enzyme's active site to prevent the formation of isomeric byproducts.

Table 1: Examples of Relevant Enzymatic Halogenation Reactions

| Enzyme Class | Specific Enzyme (Example) | Substrate | Transformation | Key Feature | Reference |

|---|---|---|---|---|---|

| Flavin-Dependent Halogenase | Tryptophan 6-Halogenase (SttH) | 3-Indolepropionate | Regioselective chlorination | Regioselectivity can be switched via mutagenesis. | manchester.ac.uk |

| Flavin-Dependent Halogenase | RebH | Tryptophan | Site-selective chlorination | Can be engineered for improved stability and substrate scope. | acs.org |

| Vanadium Bromoperoxidase | Bromoperoxidase I (from Ascophyllum nodosum) | Phenol (B47542) | Selective para-bromination | Operates on ortho-substituted phenols to give para-products. | researchgate.net |

| Vanadium Haloperoxidase | CcVHPO1 (from marine algae) | 2-Aminothiazoles | Regiospecific bromination | Reaction is compatible with subsequent chemical cross-coupling. | nih.govacs.org |

Chemoenzymatic Synthesis Via O Ethoxylation

A second potential route is a chemoenzymatic one, beginning with the chemical synthesis of 4-bromo-2-methylphenol (B185452). The key step would then be a selective enzymatic O-ethoxylation to form the final product. Enzymatic alkylation, particularly etherification of phenols, is a developing field but holds promise for specific and clean transformations. researchgate.net

Enzymes such as O-methyltransferases are known to catalyze the specific methylation of hydroxyl groups on aromatic rings. nih.gov While enzymes that transfer ethyl groups (O-ethyltransferases) are less common, the broader class of alkyltransferases could be explored or engineered for this purpose. The enzyme would need to utilize an ethyl donor, such as S-adenosyl-L-ethionine (a known, though expensive, analogue of SAM) or an alternative, more cost-effective donor. The primary benefit would be the avoidance of harsh bases and alkylating agents used in traditional Williamson ether synthesis. wikipedia.org

Alternatively, a lipase-catalyzed reaction could be envisioned. Lipases, such as the robust Novozyme 435 (Candida antarctica lipase (B570770) B), are widely used in non-aqueous media for esterification and transesterification reactions. mdpi.com While not a direct etherification, a multi-step process could be designed. For example, a lipase could catalyze the acylation of 4-bromo-2-methylphenol with an ethoxy-containing acyl donor, followed by a subsequent chemical reduction step. This approach combines the high selectivity of enzymes with well-established chemical transformations.

The main consideration for this pathway is the availability and specificity of the O-alkylating enzyme. Significant research in enzyme discovery and protein engineering would likely be required to develop a biocatalyst that can efficiently ethylate the phenolic hydroxyl group of 4-bromo-2-methylphenol without reacting with the bromine atom or the aromatic ring.

Table 2: Examples of Relevant Enzymatic Alkylation and Related Reactions

| Enzyme Class | Specific Enzyme (Example) | Substrate | Transformation | Key Feature | Reference |

|---|---|---|---|---|---|

| Alkyltransferase | CylK | Resorcinol alkyl chloride | Aromatic C-alkylation | Catalyzes alkylation with an alkyl halide electrophile. | elifesciences.org |

| Lipase | Novozyme 435 | Glucose Acetal & HPPA | Esterification | Efficient catalysis in non-aqueous solvent (tert-butanol). | mdpi.com |

| Methyltransferase | Catechol O-methyltransferase | Catechols | O-methylation | Demonstrates substrate specificity for phenolic hydroxyls. | nih.gov |

| Lipase | Various Lipases | 1-(β-hydroxypropyl)azoles | Transesterification | Used for kinetic resolution to produce chiral intermediates. | beilstein-journals.org |

Chemical Transformations and Reactivity Profile of 4 Bromo 1 Ethoxy 2 Methylbenzene

Reactions Involving the Aromatic Bromine Moiety

The bromine atom in 4-bromo-1-ethoxy-2-methylbenzene is a good leaving group, particularly in the presence of transition metal catalysts, making it an ideal substrate for cross-coupling reactions. It also participates in other transformations such as nucleophilic substitution under specific conditions and reductive cleavage.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald–Hartwig)

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common starting materials for these transformations. mdpi.com

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of cross-coupling chemistry, offering mild conditions and high functional group tolerance. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid or its trifluoroborate salt, to form a new carbon-carbon bond, resulting in a biaryl structure. researchgate.netbeilstein-journals.org For this compound, this reaction would yield substituted biphenyls. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₂CO₃ or K₃PO₄. beilstein-journals.orgrsc.orgnih.gov The choice of ligand and solvent system is crucial for achieving high yields. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com This reaction allows for the vinylation of the aromatic ring. The process is catalyzed by a palladium complex and requires a base, often a tertiary amine like triethylamine (B128534) (Et₃N), to neutralize the HBr generated during the reaction. liverpool.ac.uk The stereoselectivity of the Heck reaction typically yields the trans product. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is a powerful method for synthesizing arylalkynes. The reaction is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base. organic-chemistry.orgresearchgate.net Modern protocols sometimes allow for copper-free conditions, which can be advantageous. organic-chemistry.orggelest.com

Buchwald–Hartwig Amination: This is a key method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.org First developed in the 1990s, this reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orglibretexts.org The reaction uses a palladium catalyst with specialized, often bulky, phosphine (B1218219) ligands and a base. organic-chemistry.orglibretexts.org Applying this to this compound would allow for the direct introduction of various amino groups.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene (B28343)/H₂O, EtOH/H₂O | 25-110 |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Toluene | 80-140 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Toluene, THF | Room Temp - 90 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos, BINAP | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 80-110 |

Nickel-Catalyzed Transformations

Nickel catalysts are an attractive alternative to palladium due to nickel's lower cost and unique reactivity. researchgate.net Nickel can catalyze cross-coupling reactions of aryl halides, including bromides, often with high efficiency. nih.govorgsyn.org

Nickel-Catalyzed Suzuki-Miyaura Coupling: Nickel complexes, often supported by N-heterocyclic carbene (NHC) or phosphine ligands, can effectively catalyze the coupling of aryl bromides with boronic acids. organic-chemistry.orgchemrxiv.orgbeilstein-journals.org These reactions can sometimes proceed under milder conditions or activate substrates that are challenging for palladium catalysts. beilstein-journals.org However, catalyst deactivation through pathways like dimerization can be a challenge. chemrxiv.org

Nickel-Catalyzed Cross-Electrophile Coupling: A notable feature of nickel catalysis is its ability to couple two different electrophiles, such as an aryl halide and an alkyl halide. nih.govorgsyn.org This avoids the need to pre-form an organometallic nucleophile. The mechanism often involves the formation of radical intermediates. orgsyn.org

Table 2: Typical Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Ni(cod)₂ / PCy₃ | K₂CO₃, K₃PO₄ | Toluene, Dioxane | Room Temp - 80 |

| Cross-Electrophile | Alkyl Bromide | NiI₂ / Bipyridine | (reductant) | DMPU, Pyridine | ~60 |

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest cross-coupling methods. nih.gov While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have improved their scope and utility. beilstein-journals.org

Ullmann Coupling: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. More recent developments include copper-catalyzed N-arylation and O-arylation reactions, which couple aryl halides with amines, phenols, or alcohols. nih.govnsf.gov For this compound, this could be used to form diaryl ethers or N-aryl products. These reactions often require high temperatures and a stoichiometric amount of copper, though catalytic versions are known. nih.govnsf.gov

Copper-Catalyzed N-Arylation: This is a key application of modern copper catalysis, providing an alternative to the Buchwald-Hartwig reaction for forming C-N bonds, especially with nitrogen-containing heterocycles. nih.gov The choice of ligand and base is critical for success. nih.gov

Table 3: Typical Conditions for Copper-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| N-Arylation | Imidazole, Amine | CuI, CuO / Phenanthroline | K₂CO₃, KOt-Bu | DMF, Dioxane | 110-180 |

| O-Arylation | Phenol (B47542), Alcohol | CuI / Ligand | Cs₂CO₃, K₃PO₄ | Toluene, DMF | 100-150 |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) involves the replacement of a leaving group on an aromatic ring by a nucleophile. rsc.org For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. rsc.org

This compound lacks strong electron-withdrawing activating groups. The ethoxy and methyl groups are both electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on this compound is generally unfavorable and would require harsh reaction conditions, if it proceeds at all. The reaction is more feasible on substrates like 1-bromo-4-nitrobenzene. rsc.org

Reductive Debromination Reactions

Reductive debromination is the process of removing the bromine atom from the aromatic ring and replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. For the isomeric compound 2-bromo-1-ethoxy-4-methylbenzene, reduction of the bromine atom yields 1-ethoxy-4-methylbenzene. A similar outcome would be expected for this compound, which would be reduced to 1-ethoxy-2-methylbenzene. This reaction can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Lithiation and Grignard Reagent Formation

The presence of a bromine atom on the aromatic ring of this compound allows for its conversion into valuable organometallic reagents, namely organolithium and Grignard reagents. These transformations are fundamental in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Lithiation:

Direct lithiation of this compound can be achieved through halogen-metal exchange, a common method for preparing aryllithium species. nih.gov This typically involves treating the bromoarene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. psu.eduacs.org The reaction proceeds rapidly to replace the bromine atom with a lithium atom, yielding (4-ethoxy-3-methylphenyl)lithium. The general transformation is depicted below:

Reaction Scheme for Lithiation

The resulting organolithium reagent is a potent nucleophile and a strong base, making it a versatile intermediate for further synthetic modifications.

Grignard Reagent Formation:

The formation of a Grignard reagent from this compound involves the reaction of the aryl bromide with magnesium metal. leah4sci.comlibretexts.org This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, which stabilizes the formed organomagnesium species. leah4sci.comlibretexts.org The magnesium metal undergoes oxidative insertion into the carbon-bromine bond to form (4-ethoxy-3-methylphenyl)magnesium bromide. youtube.com

Reaction Scheme for Grignard Reagent Formation

The success of the Grignard reaction is highly dependent on the reaction conditions, including the purity of the magnesium and the exclusion of moisture, as Grignard reagents readily react with protic solvents like water. libretexts.orglibretexts.org

| Reagent Type | General Conditions | Product |

| Organolithium | n-BuLi, THF, -78 °C | (4-ethoxy-3-methylphenyl)lithium |

| Grignard Reagent | Mg, Diethyl ether or THF, reflux | (4-ethoxy-3-methylphenyl)magnesium bromide |

Transformations Involving the Ethoxy Functional Group

Ether Cleavage and Formation Reactions

The ethoxy group in this compound can be cleaved under harsh acidic conditions. masterorganicchemistry.com This reaction typically involves heating the ether with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The cleavage of the aryl-alkyl ether bond results in the formation of a phenol and an alkyl halide. libretexts.org In this specific case, the reaction would yield 4-bromo-2-methylphenol (B185452) and ethyl bromide or ethyl iodide, depending on the acid used.

The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the ethyl group in an SN2 manner. masterorganicchemistry.comlibretexts.org The aromatic ring is not susceptible to nucleophilic attack under these conditions. libretexts.org

Reaction Scheme for Ether Cleavage

| Reagent | Product 1 | Product 2 |

| HBr | 4-bromo-2-methylphenol | Ethyl bromide |

| HI | 4-bromo-2-methylphenol | Ethyl iodide |

Oxidation of the Ethoxy Alkyl Chain

While direct oxidation of the ethoxy alkyl chain of this compound is not a commonly reported transformation, analogous reactions on similar substrates suggest potential pathways. The oxidation of the ethoxy group would likely target the carbon atom adjacent to the oxygen. However, this transformation is challenging to achieve selectively without affecting other reactive sites on the molecule, particularly the benzylic methyl group.

In metabolic studies of related compounds containing dimethoxybenzene moieties, demethylation is a more common observation than oxidation of the alkyl chain. nih.gov This suggests that cleavage of the ether linkage might be a competing or even favored pathway over oxidation under certain enzymatic conditions.

Transetherification Studies

Transetherification involves the exchange of the ethoxy group in this compound with a different alkoxy group from an alcohol. This reaction can be catalyzed by acids or metal catalysts. acs.org For instance, iron(III) triflate has been shown to be an effective catalyst for the transetherification of symmetrical ethers with primary alcohols. acs.org

General Scheme for Transetherification

This compound --1. KMnO4, OH-, heat; 2. H3O+--> 4-bromo-2-ethoxybenzoic acid

Reactivity at the Methyl Group

Radical Functionalization at the Methyl Group

While electrophilic aromatic substitution is a primary mode of reactivity for this compound, the methyl group itself can undergo radical functionalization. This type of reaction involves the substitution of a hydrogen atom on the methyl group with another functional group via a free radical mechanism. These reactions are typically initiated by radical initiators, such as peroxides or UV light, which generate a reactive radical species that can abstract a hydrogen atom from the methyl group.

The resulting benzylic radical is stabilized by resonance with the aromatic ring, making the methyl group of toluene and its derivatives susceptible to this type of transformation. Although specific research on the radical functionalization of this compound is not extensively documented in publicly available literature, the principles of benzylic radical reactivity can be applied. For instance, reactions like benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively occur at the methyl group.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (Post-Synthesis)

Further functionalization of the this compound aromatic ring can be achieved through electrophilic aromatic substitution (EAS) reactions. libretexts.org The outcome of these reactions is dictated by the directing effects of the substituents already present on the benzene ring: the bromo, ethoxy, and methyl groups.

The regioselectivity of subsequent electrophilic attacks on the this compound ring is a result of the combined electronic and steric effects of the existing substituents.

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group and an ortho-, para-director. minia.edu.eg The oxygen atom's lone pairs can be donated into the benzene ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron-donating effect is strongest at the ortho and para positions relative to the ethoxy group.

Methyl Group (-CH3): The methyl group is an activating group and an ortho-, para-director. minia.edu.egsavemyexams.com It donates electron density to the ring through an inductive effect, which also enhances the ring's reactivity towards electrophiles, particularly at the ortho and para positions.

Bromo Group (-Br): The bromo group is a deactivating group but an ortho-, para-director. minia.edu.egmasterorganicchemistry.com While its electronegativity withdraws electron density from the ring through an inductive effect (deactivating it), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

In the case of this compound, the positions open for substitution are C3, C5, and C6. The powerful activating and directing effect of the ethoxy group at position 1, reinforced by the activating methyl group at position 2, will strongly direct incoming electrophiles to the positions ortho and para to the ethoxy group. The position para to the ethoxy group is already occupied by the bromo group. Therefore, the primary sites for electrophilic attack will be the positions ortho to the ethoxy group, which are C6, and to a lesser extent, C3, which is ortho to the methyl group and meta to the bromo group. The directing effects are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| Ethoxy | 1 | Activating | Ortho, Para |

| Methyl | 2 | Activating | Ortho, Para |

| Bromo | 4 | Deactivating | Ortho, Para |

The regioselectivity of specific electrophilic aromatic substitution reactions on this compound is determined by the interplay of the directing effects of the substituents and the nature of the electrophile.

Halogenation: In a reaction like bromination (using Br2 and a Lewis acid catalyst like FeBr3), the strong activating effects of the ethoxy and methyl groups will direct the incoming bromine atom. minia.edu.eg The position most activated is C6, being ortho to the strongly activating ethoxy group. Therefore, the major product expected would be 1,5-dibromo-4-ethoxy-2-methylbenzene.

Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), introduces a nitro group (-NO2) onto the ring. minia.edu.eglibretexts.org Similar to halogenation, the directing effects of the ethoxy and methyl groups will predominate. The nitro group is expected to add primarily at the C6 position, yielding 4-bromo-1-ethoxy-2-methyl-6-nitrobenzene. A patent describing the nitration of phenetole (B1680304) (ethoxybenzene) using nitric acid and acetic anhydride (B1165640) suggests that such reactions can proceed efficiently. google.comgoogle.com

Sulfonation: Sulfonation with fuming sulfuric acid (H2SO4/SO3) introduces a sulfonic acid group (-SO3H). libretexts.org The regioselectivity will again be governed by the activating substituents, leading to the formation of this compound-6-sulfonic acid as the likely major product.

It is important to note that while the directing effects provide a strong indication of the major product, minor isomers may also be formed depending on the specific reaction conditions. The steric hindrance from the existing substituents can also influence the product distribution.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 Ethoxy 2 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-Bromo-1-ethoxy-2-methylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The ethoxy group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The methyl group is weakly activating and ortho-, para-directing.

The ethoxy group protons will appear as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The aromatic region will display signals for the three protons on the benzene ring. Based on the substitution pattern, we can predict the following approximate chemical shifts and coupling constants:

Aromatic Protons:

The proton at C6 (ortho to the ethoxy group and meta to the bromine) is expected to be the most shielded, appearing at approximately 6.7-6.9 ppm. It will likely be a doublet with a typical ortho coupling constant (J) of 8-9 Hz.

The proton at C5 (meta to the ethoxy group and ortho to the bromine) will be deshielded by the bromine and is expected to appear as a doublet of doublets at around 7.1-7.3 ppm, showing both ortho and meta coupling.

The proton at C3 (ortho to both the methyl and bromine groups) will be the most deshielded and is predicted to appear as a doublet with a smaller meta coupling constant of 2-3 Hz at approximately 7.3-7.5 ppm.

Ethoxy Group Protons:

The methylene protons (O-CH₂) are expected to resonate at approximately 3.9-4.1 ppm as a quartet (J ≈ 7 Hz).

The methyl protons (CH₃) of the ethoxy group will appear further upfield as a triplet at around 1.3-1.5 ppm (J ≈ 7 Hz).

Methyl Group Proton:

The methyl protons attached to the benzene ring (C2-CH₃) are expected to appear as a singlet at approximately 2.1-2.3 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.3-7.5 | d | ~2-3 |

| H-5 | 7.1-7.3 | dd | ~8-9, ~2-3 |

| H-6 | 6.7-6.9 | d | ~8-9 |

| O-CH₂ | 3.9-4.1 | q | ~7 |

| O-CH₂-CH₃ | 1.3-1.5 | t | ~7 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the inductive and resonance effects of the substituents. The bromine atom is known to have a "heavy atom effect," which can cause the ipso-carbon (C4) to shift upfield more than expected based solely on electronegativity. stackexchange.com

Aromatic Carbons:

The carbons attached to the electron-donating ethoxy (C1) and methyl (C2) groups are expected to be downfield.

The carbon bearing the bromine atom (C4) will be influenced by the heavy atom effect, likely appearing around 115-120 ppm. dur.ac.uk

The other aromatic carbons will resonate in the typical range of 110-140 ppm.

Aliphatic Carbons:

The methylene carbon of the ethoxy group (O-CH₂) is expected at approximately 65-70 ppm. dur.ac.uk

The methyl carbon of the ethoxy group (O-CH₂-CH₃) will be the most upfield, at around 14-16 ppm.

The methyl carbon attached to the ring (C2-CH₃) is predicted to be around 15-20 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 155-158 |

| C2 | 128-132 |

| C3 | 130-134 |

| C4 | 115-120 |

| C5 | 118-122 |

| C6 | 112-116 |

| O-CH₂ | 65-70 |

| O-CH₂-CH₃ | 14-16 |

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. chemicalbook.com Key expected correlations include:

The H-5 proton showing correlations to both H-6 and H-3.

The methylene protons of the ethoxy group showing a correlation to the methyl protons of the same group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. columbia.edu The HSQC spectrum would confirm the assignments made in the 1D spectra by linking each proton signal to its corresponding carbon signal. For example, the singlet at ~2.2 ppm would correlate with the carbon signal at ~18 ppm, confirming the C2-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity of the substituents on the benzene ring. chemicalbook.comcolumbia.edu Expected key HMBC correlations would be:

The protons of the C2-methyl group showing correlations to C1, C2, and C3.

The methylene protons of the ethoxy group showing correlations to C1 and the methyl carbon of the ethoxy group.

The aromatic protons showing correlations to neighboring and geminal carbons, confirming the substitution pattern. For instance, H-6 would show correlations to C1, C2, and C4.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound. For this compound (C₉H₁₁BrO), the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be seen, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nist.gov

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OC₂H₅) to give a bromomethylphenyl cation.

Loss of an ethyl radical (-C₂H₅) followed by loss of carbon monoxide (CO).

Loss of the bromine atom (-Br).

Benzylic cleavage of the ethoxy group, leading to the loss of a methyl radical (-CH₃).

Predicted HRMS Fragmentation Data

| m/z (predicted) | Identity |

|---|---|

| 214/216 | [M]⁺ |

| 185/187 | [M - C₂H₅]⁺ |

| 171/173 | [M - C₂H₅O]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry

While no specific X-ray crystal structure for this compound is available in the searched literature, we can infer its likely solid-state conformation based on related structures and theoretical considerations. The geometry of the benzene ring will be largely planar, with minor distortions due to the substituents.

The orientation of the ethoxy group relative to the benzene ring is a key conformational feature. Due to steric hindrance from the adjacent methyl group at C2, the ethoxy group is likely to adopt a conformation where the ethyl group is directed away from the methyl group to minimize van der Waals repulsion. The C-O-C bond angle of the ether will be close to the standard sp³ hybridization value, but may be slightly larger due to steric effects.

The planarity of the molecule will be influenced by the substituents. The bromine atom and methyl group will lie close to the plane of the benzene ring. The oxygen atom of the ethoxy group will also be in the plane to maximize resonance stabilization, but the ethyl group will likely be out of the plane. In the crystalline state, molecules would pack in a way that maximizes intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. The presence of the bromine atom could lead to halogen bonding interactions in the solid state, further influencing the crystal packing. Studies on related brominated compounds have shown that such interactions can play a significant role in the supramolecular assembly. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

Key intermolecular interactions in brominated aromatic ethers and related molecules include:

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis bases such as oxygen, nitrogen, or even another bromine atom. tandfonline.com Short Br···Br contacts and Br···O interactions are significant in the packing of brominated diphenyl ethers and other related structures. researchgate.netresearchgate.net

Hydrogen Bonding: While conventional hydrogen bonds (like O-H···O) may not be present in this compound itself, they are crucial in its hydroxylated derivatives. rsc.org More common are weak C-H···O and C-H···π hydrogen bonds, where the hydrogen atoms of the methyl or ethoxy groups, or the aromatic ring, interact with the oxygen atom or the π-system of an adjacent molecule. rsc.org C-H···Br interactions have also been observed in the crystal structures of related compounds. researchgate.net

π–π Stacking: The aromatic rings can engage in π–π stacking interactions, where the planar rings arrange in a face-to-face or offset manner. These interactions are fundamental in the packing of many aromatic compounds.

Table 1: Common Intermolecular Interactions in Brominated Aromatic Compounds and their Derivatives

| Interaction Type | Description | Typical Distance Range (Å) | Reference |

|---|---|---|---|

| Br···Br Halogen Bond | Interaction between the σ-hole of one bromine atom and the negative belt of another. | 3.4 - 3.7 | researchgate.net |

| Br···O Interaction | Interaction between a bromine atom and an oxygen atom (e.g., from an ether or nitro group). | ~3.05 | royalsocietypublishing.org |

| C-H···O Hydrogen Bond | Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | 2.3 - 2.9 (H···O) | rsc.orgmdpi.com |

| C-H···π Interaction | Interaction of a C-H bond with the electron cloud of an aromatic ring. | 2.7 - 3.0 (H···C) | rsc.org |

| π–π Stacking | Attractive interaction between aromatic rings. | 3.3 - 3.8 (inter-planar) | rsc.org |

| C-H···Br Interaction | Weak hydrogen bond between a C-H bond and a bromine atom. | ~3.0 | researchgate.net |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent parts: the substituted benzene ring, the ethoxy group, the methyl group, and the carbon-bromine bond.

The analysis of vibrational spectra of substituted benzenes is well-established. tandfonline.comnih.govaip.orgnjit.edu The substitution pattern on the benzene ring (1,2,4-trisubstitution in this case) determines the specific frequencies and intensities of the ring's vibrational modes.

Expected Vibrational Bands for this compound:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. rsc.org

Aliphatic C-H Stretching: The stretching vibrations of the methyl (CH₃) and ethoxy (CH₂ and CH₃) groups are expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring carbon-carbon bonds usually give rise to a set of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as the bending modes of the aliphatic C-H bonds, occur at lower frequencies. The out-of-plane C-H bending bands are particularly sensitive to the substitution pattern.

C-O Stretching: The C-O-C stretching vibrations of the ethoxy group are expected to produce strong bands. For aromatic ethers, an asymmetric C-O-C stretch typically appears around 1250 cm⁻¹, and a symmetric stretch near 1040 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected at a low frequency, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the bromine atom.

FT-IR and Raman spectroscopy are complementary techniques. While C=O, O-H, and other polar bond vibrations are typically strong in the IR spectrum, C=C, C-C, and other non-polar bond vibrations are often more prominent in the Raman spectrum. A combined analysis provides a more complete picture of the molecule's vibrational characteristics. For instance, the gas-phase IR spectrum of the related compound p-bromophenetole (1-bromo-4-ethoxybenzene) shows characteristic absorptions that can be used as a reference. nist.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | rsc.org |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | |

| C-H Bending (aliphatic) | ~1450, ~1380 | IR | |

| C-O-C Asymmetric Stretch | ~1250 | IR | |

| C-O-C Symmetric Stretch | ~1040 | IR | |

| C-H Out-of-Plane Bend | 900 - 700 | IR | |

| C-Br Stretch | 600 - 500 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

Electronic spectroscopy, specifically UV-Visible absorption and photoluminescence (fluorescence and phosphorescence), provides information about the electronic structure and excited states of a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The chromophore in this compound is the substituted benzene ring. The ethoxy and methyl groups are auxochromes, which modify the absorption characteristics of the benzene ring, while the bromine atom also influences the electronic transitions.

UV-Vis spectra of substituted benzenes typically show one or more absorption bands corresponding to π → π* transitions. The introduction of substituents like the ethoxy group, which has lone pairs of electrons on the oxygen atom, can lead to a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. uobabylon.edu.iq This is due to the extension of the conjugated system through the interaction of the oxygen lone pairs with the aromatic π-system. The solvent can also influence the position and shape of the absorption bands, a phenomenon known as solvatochromism. researchgate.net

Photoluminescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. While many simple aromatic hydrocarbons exhibit fluorescence, the presence of heavy atoms like bromine can significantly affect the emission properties. The heavy atom effect can enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence intensity and an increase in phosphorescence.

The electronic transitions observed in the UV-Vis spectrum of this compound and its derivatives are primarily of the π → π* type, originating from the aromatic ring. The benzene ring itself has characteristic π → π* transitions, and the substitution pattern modifies the energies of the molecular orbitals involved.

The chromophoric system is the substituted benzene ring. The key electronic transitions can be understood by considering the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is related to the wavelength of the lowest energy absorption band.

In some related derivatives, intramolecular charge transfer (ICT) transitions can also be observed, especially if strong electron-donating and electron-accepting groups are present on the aromatic ring. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to calculate the theoretical electronic transition energies and oscillator strengths, which aids in the assignment of the experimental absorption bands. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected λmax Region (nm) | Notes |

|---|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. | 250 - 300 | Position influenced by substituents and solvent. |

| n → π* | Promotion of a non-bonding electron (from oxygen) to a π* antibonding orbital. | May be observed as a weak shoulder, often masked by stronger π → π* transitions. |

Computational and Theoretical Investigations of 4 Bromo 1 Ethoxy 2 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational tool to investigate the properties of 4-Bromo-1-ethoxy-2-methylbenzene. By employing basis sets such as B3LYP/6-311++G(d,p), it is possible to model the molecule's behavior with a high degree of accuracy. researchgate.net Such calculations are fundamental in predicting the geometric, electronic, and vibrational characteristics of the compound.

Geometry Optimization and Energetic Stability

The initial step in the computational analysis involves the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles. For analogous aromatic compounds, DFT calculations have been shown to reproduce experimental data with high fidelity. researchgate.net

The energetic stability of the molecule can be further assessed by calculating its total energy and thermodynamic properties. These calculations provide a quantitative measure of the molecule's stability under different conditions.

Table 1: Calculated Thermodynamic Properties for a Related Compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -2987.34 |

| Enthalpy (kcal/mol) | -1874551.9 |

| Gibbs Free Energy (kcal/mol) | -1874614.7 |

This table presents theoretical thermodynamic data for a structurally similar compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, calculated at the B3LYP/6-311G(d,p) level, illustrating the types of data obtained from such computations. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. chalcogen.ro A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. researchgate.net This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In substituted benzenes, the electronegative bromine and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the methyl and ethoxy groups will exhibit positive potential.

Table 2: Frontier Orbital Energies and Related Parameters for an Analogous Compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

This table showcases calculated HOMO-LUMO energies for a related bromo-ethoxy-phenol compound, indicating the typical energy values and gap that would be determined for this compound through similar DFT calculations. researchgate.net

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the various vibrational modes of the molecule to specific stretching, bending, and torsional motions of the atoms. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its dynamic behavior. For complex molecules, scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net

Conformational Analysis and Rotational Barriers

The presence of the ethoxy and methyl groups introduces conformational flexibility to the this compound molecule. Conformational analysis involves exploring the different spatial arrangements of these groups and determining their relative energies. The rotation around the C-O bond of the ethoxy group and the C-C bond of the methyl group leads to various conformers with different stabilities.

The energy barriers for these rotations can be calculated to understand the likelihood of interconversion between different conformers at a given temperature. For similar substituted aromatic compounds, it has been noted that steric hindrance and electronic effects play a significant role in determining the preferred conformation. For instance, the ethyl group in a related molecule favors a staggered conformation to minimize van der Waals repulsions.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this involves studying how the molecule behaves in various reaction types, such as electrophilic aromatic substitution and nucleophilic substitution.

Transition State Characterization and Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. epfl.ch The characterization of the transition state structure and its energy provides crucial information about the activation energy of the reaction, which in turn determines the reaction rate.

For this compound, mechanistic studies could explore reactions such as the substitution of the bromine atom or electrophilic attack on the aromatic ring. The directing effects of the ethoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups, along with the deactivating effect of the bromine atom, would be computationally modeled to predict the regioselectivity of such reactions. libretexts.orgdocbrown.info The reaction pathway, from reactants through the transition state to products, can be visualized, offering a detailed picture of the bond-breaking and bond-forming processes. uobasrah.edu.iq

Reaction Kinetics and Thermodynamics Prediction

Computational chemistry provides powerful tools for predicting the kinetic and thermodynamic parameters of chemical reactions involving substituted aromatic compounds like this compound. Methods such as Density Functional Theory (DFT) are instrumental in modeling reaction profiles, determining activation energies, and predicting the thermodynamic stability of reactants, transition states, and products. researchgate.netnih.gov

Thermodynamic properties, including standard Gibbs free energies of formation (ΔG°f) and enthalpies of formation (ΔH°f), can be estimated using computational models and group additivity methods. nist.govacs.org While specific experimental data for this compound is scarce, calculations on structurally related compounds like bromo- and iodo-substituted methylbenzenes provide a basis for prediction. acs.orgresearchgate.netamazonaws.com These studies show clear trends based on molecular structure, allowing for reliable estimation of thermodynamic data. researchgate.net The prediction of these properties is crucial for assessing the feasibility and spontaneity of chemical processes.

Table 1: Predicted Thermodynamic and Kinetic Parameters for Reactions of Substituted Benzenes

| Reaction Type | Substrate | Parameter | Predicted Value | Computational Method |

|---|---|---|---|---|

| Electrophilic Bromination | Anisole | Activation Energy (ΔG‡) | ~18-20 kcal/mol | DFT (ωB97X-D) researchgate.net |

| Nucleophilic Substitution (SNAr) | Bromobenzene (B47551) + NH₂⁻ | Activation Energy (ΔG‡) | ~27 kcal/mol | DFT nih.gov |

| Formation | 1-Bromo-4-methylbenzene | Enthalpy of Formation (ΔH°f, gas) | ~44.3 kJ/mol | Group Additivity amazonaws.com |

| Formation | 1-Bromo-2-methylbenzene | Enthalpy of Formation (ΔH°f, gas) | ~59.3 kJ/mol | Group Additivity amazonaws.com |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are fundamental in determining the solid-state structure, molecular recognition patterns, and physicochemical properties of organic molecules. In this compound, the key intermolecular forces predicted by computational models are halogen bonding and aromatic π-π stacking. These interactions dictate how the molecules arrange themselves in a crystal lattice and influence properties such as melting point and solubility.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This occurs due to the presence of an anisotropic region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X covalent bond. nih.govnih.gov In this compound, the bromine atom can act as a halogen bond donor.

Computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize these interactions. beilstein-journals.orgconicet.gov.ar NBO analysis can quantify the charge transfer from the Lewis base to the antibonding σ*(C-Br) orbital of the bromobenzene moiety, with stabilization energies for typical Br···N or Br···O halogen bonds being modest but significant. rsc.orgresearchgate.net Studies on other brominated aromatic compounds show that the strength of the halogen bond is influenced by the other substituents on the ring. beilstein-journals.org The electron-donating ethoxy and methyl groups in this compound may slightly reduce the positive character of the σ-hole on the bromine compared to unsubstituted bromobenzene, but it remains a potent interaction for directing crystal packing. nsf.gov

Table 2: Representative Halogen Bond Interaction Data from Computational Studies

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Bond Length (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Bromobenzene | Ammonia | Br···N | ~2.9 - 3.1 | -3.0 to -5.0 |

| Bromobenzene | Acetone | Br···O | ~3.0 - 3.2 | -2.5 to -4.0 |

| 1,3-Dibromo-5-ethoxybenzene | (Self-associated) | Br···Br (Type II) | ~3.42 | Not specified nih.gov |

| Bromobenzene Dimer | (Self-associated) | Halogen Bonded | Not specified | -1.4 to -2.1 marquette.edu |

Aromatic π-π stacking is a crucial non-covalent interaction that arises from the electrostatic and dispersion forces between the π-systems of aromatic rings. acs.org These interactions can occur in several geometries, including face-to-face (sandwich) and parallel-displaced arrangements.

Computational studies on substituted benzene (B151609) dimers have revealed that, contrary to earlier models, nearly all substituents, whether electron-donating or electron-withdrawing, enhance the binding energy of π-stacking interactions relative to the unsubstituted benzene dimer. acs.orgpurdue.edu This enhancement is attributed to direct electrostatic and dispersion interactions between the substituents on one ring and the π-system of the other ring, rather than modulation of the ring's π-electron density. acs.orgcomporgchem.comresearchgate.net

For this compound, the presence of three substituents—bromo, ethoxy, and methyl—is predicted to significantly increase the strength of π-π stacking interactions compared to benzene. Computational studies on bromobenzene dimers have identified multiple stable π-stacked structures with binding energies ranging from approximately -4.5 to -5.7 kcal/mol (−19 to −24 kJ/mol). marquette.eduacs.org The ethoxy and methyl groups would contribute additional stabilizing dispersive interactions. These enhanced stacking forces play a vital role in the supramolecular assembly and crystal engineering of such molecules. rsc.org

Table 3: Calculated π-π Stacking Interaction Energies for Substituted Benzene Dimers

| Dimer System | Configuration | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Benzene···Benzene | Sandwich | -1.83 | CCSD(T) purdue.edu |

| Benzene···Toluene (B28343) (Methyl) | Sandwich | -2.22 | CCSD(T) purdue.edu |

| Benzene···Phenol (B47542) (Hydroxy) | Sandwich | -2.67 | CCSD(T) purdue.edu |

| Bromobenzene···Bromobenzene | π-Stacked (Global Minimum) | -5.74 (-24 kJ/mol) | M06-2X marquette.eduacs.org |

| Benzene···Bromobenzene | Global Minimum | -3.99 (-16.7 kJ/mol) | M06-2X acs.org |

Applications of 4 Bromo 1 Ethoxy 2 Methylbenzene in Advanced Synthetic Chemistry and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

4-Bromo-1-ethoxy-2-methylbenzene serves as a crucial intermediate in the assembly of more complex molecular architectures. The presence of the bromine atom provides a reactive site for a variety of coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

One of the primary applications of this compound is in cross-coupling reactions, such as the Suzuki and Heck reactions. These palladium-catalyzed reactions are instrumental in creating biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals. The bromine atom can be readily substituted with various organic groups, providing a versatile handle for molecular elaboration.

Furthermore, the ethoxy and methyl groups on the benzene (B151609) ring influence the reactivity and regioselectivity of the molecule. The ethoxy group, being an electron-donating group, can affect the electronic properties of the aromatic ring, while the methyl group provides steric influence. This interplay of electronic and steric effects can be strategically exploited by chemists to control the outcome of synthetic transformations.

The compound's utility extends to nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This allows for the introduction of a wide array of functional groups, further expanding the synthetic possibilities for creating diverse and complex molecules.

Precursor for Advanced Organic Materials

The unique properties of this compound also make it a valuable precursor in the development of advanced organic materials with tailored properties.

Polymer and Resin Synthesis

In the field of polymer science, halogenated aromatic compounds like this compound are utilized as monomers or co-monomers in the synthesis of various polymers and resins. evitachem.com The reactivity of the bromine atom allows for its incorporation into polymer chains through polymerization reactions. For instance, it can be used in the synthesis of poly(arylene ether)s and other high-performance polymers. These materials often exhibit desirable properties such as thermal stability, chemical resistance, and specific electronic or optical characteristics. The ethoxy and methyl groups can further be modified to fine-tune the final properties of the polymer, such as solubility and processability. Research in this area explores the development of novel polymeric materials with specific functionalities for a range of applications. evitachem.com

Development of Functional Materials with Unique Properties

Beyond traditional polymers, this compound is a building block for a variety of functional materials. Aromatic compounds with halogen substituents are of interest in materials science due to their potential for pi-pi stacking interactions, which can influence properties like conductivity and self-assembly. smolecule.com This makes them candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to precisely modify the molecular structure by leveraging the reactivity of the bromo group allows for the rational design of materials with specific electronic and photophysical properties.

Intermediate in Agrochemical Development Programs

The structural motifs present in this compound are relevant to the agrochemical industry. Halogenated aromatic compounds are frequently found in the structures of pesticides and herbicides. This compound can serve as a key intermediate in the synthesis of new agrochemical candidates. The bromine atom can be used as a handle to introduce other functional groups that are essential for the biological activity of the final product. Research in this area focuses on creating novel and effective crop protection agents.

Building Block for Pharmaceutical Scaffold Synthesis

In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new drugs. This compound and its derivatives are valuable building blocks for the synthesis of pharmaceutical scaffolds. myskinrecipes.com The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening.

The ability to perform diverse chemical transformations on this compound makes it an attractive starting material for generating molecular diversity. For example, a closely related compound, 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene, is a known intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. cymitquimica.comgoogle.comgoogle.compharmaffiliates.commatrix-fine-chemicals.combldpharm.comambeed.com This highlights the importance of such brominated ethers in constructing complex and biologically active molecules. The synthesis of various drug-like heterocyclic scaffolds can also utilize intermediates derived from this class of compounds. arabjchem.orgucl.ac.ukwisc.edu

The development of novel C-glucoside SGLT2 inhibitors, a class of anti-hyperglycemic agents, has also utilized derivatives of this compound as crucial intermediates. nih.gov Specifically, 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene serves as a key aglycone component in the synthesis of these potential therapeutic agents. nih.gov

Below is a table summarizing the key applications and the roles of the different substituents in this compound.

| Application Area | Role of Bromine Atom | Role of Ethoxy Group | Role of Methyl Group |

| Complex Molecule Construction | Reactive site for coupling and substitution reactions | Modifies electronic properties and solubility | Provides steric influence and modifies solubility |

| Polymer and Resin Synthesis | Enables incorporation into polymer chains | Influences polymer properties (e.g., thermal stability, solubility) | Affects polymer properties (e.g., processability) |

| Functional Materials | Facilitates synthesis of π-conjugated systems | Tunes electronic and photophysical properties | Influences molecular packing and material morphology |

| Agrochemical Development | Site for introducing toxophoric groups | Modifies biological activity and environmental fate | Can influence binding to target enzymes |

| Pharmaceutical Scaffolds | Key handle for molecular elaboration | Affects pharmacokinetic properties (e.g., metabolism) | Can enhance binding affinity to biological targets |

Future Research Directions for 4 Bromo 1 Ethoxy 2 Methylbenzene Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The future of chemical synthesis involving 4-Bromo-1-ethoxy-2-methylbenzene is intrinsically linked to the evolution of catalytic systems. While palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are foundational, there is considerable room for improvement. libretexts.orgbeilstein-journals.orgorganic-chemistry.orgtandfonline.com Current challenges, including the steric hindrance imparted by the methyl and ethoxy groups, necessitate the use of bulky and often expensive phosphine (B1218219) ligands like XPhos and SPhos to achieve reasonable catalytic efficiency.

Future research will likely focus on several key areas:

Ligand Development: The design of new, more robust, and cost-effective ligands that can facilitate challenging coupling reactions at lower catalyst loadings and milder conditions is a primary objective. This includes the exploration of N-heterocyclic carbene (NHC) ligands and pincer-type ligands, which have shown promise in stabilizing palladium catalysts and promoting high turnover numbers.

Non-Palladium Catalysts: Investigating alternative, more earth-abundant, and less toxic metal catalysts such as nickel, copper, and iron is a significant trend in sustainable chemistry. Developing catalytic systems based on these metals for cross-coupling reactions of this compound could offer economic and environmental benefits.

Nanocatalysis: The use of palladium nanoparticles and other metal-based nanocatalysts offers advantages in terms of high surface area-to-volume ratio and potentially unique reactivity. Research into stabilizing these nanoparticles to prevent aggregation and leaching while maintaining high activity is a crucial direction.

Innovative Reaction Media: The exploration of unconventional reaction media, such as ionic liquids tandfonline.com or deep eutectic solvents, could lead to enhanced catalyst stability, improved product separation, and greener synthetic protocols. These solvents can sometimes play an active role in the catalytic cycle, influencing selectivity and reactivity.

| Catalytic System Component | Current Application with Bromoarenes | Future Research Focus for this compound |

|---|---|---|

| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ beilstein-journals.orgorganic-chemistry.orgnih.govbeilstein-journals.org | Development of air- and moisture-stable Pd(II) precatalysts that are easily activated in situ. |

| Phosphine Ligands | Bulky, electron-rich ligands (e.g., XPhos, SPhos) for sterically hindered substrates. | Design of more economical, air-stable, and recyclable phosphine ligands. |

| Alternative Catalysts | Nickel and copper catalysts for specific C-N and C-O bond formations. | Broadening the scope of Ni- and Cu-catalyzed cross-coupling reactions for this specific substrate. |

| Reaction Medium | Toluene (B28343), Dioxane, THF. libretexts.org | Utilization of ionic liquids, deep eutectic solvents, or water-based systems for greener processes. tandfonline.com |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Developing asymmetric synthetic routes to chiral derivatives starting from this compound represents a significant and valuable research direction.

Future research in this area could pursue several promising strategies:

Asymmetric Cross-Coupling: The use of chiral ligands in palladium- or nickel-catalyzed cross-coupling reactions can induce enantioselectivity. acs.org For instance, asymmetric Suzuki-Miyaura or Negishi couplings could be employed to introduce a chiral substituent or to form a biaryl axis of chirality. The development of ligands specifically tailored to the steric and electronic properties of this compound will be crucial for achieving high enantiomeric excess.

Directed Metalation and Functionalization: Chiral directing groups can be temporarily installed on the aromatic ring or on a substituent to guide the stereoselective introduction of a new functional group. Subsequent removal of the directing group would yield the chiral product.

Enantioselective C-H Functionalization: A more atom-economical approach involves the direct enantioselective functionalization of a C-H bond. While challenging, the development of catalytic systems capable of differentiating between prochiral C-H bonds on the methyl group or at other positions would be a groundbreaking advancement.

Biocatalysis: The use of enzymes (e.g., hydrolases, oxidoreductases) to perform stereoselective transformations on derivatives of this compound offers a green and highly selective alternative to traditional chemical methods.

| Asymmetric Method | Potential Application to this compound | Key Research Challenge |

|---|---|---|

| Asymmetric Suzuki-Miyaura Coupling | Synthesis of axially chiral biaryls. | Design of ligands to overcome steric hindrance and achieve high rotational barriers. |

| Asymmetric Negishi Coupling | Introduction of chiral alkyl or aryl groups. acs.org | Compatibility of organozinc reagents with other functional groups. |

| Sharpless Asymmetric Dihydroxylation | Creation of chiral diols from alkenyl derivatives. nih.gov | Synthesis of the requisite alkenyl precursor from this compound. |

| Biocatalytic Desymmetrization | Enantioselective hydrolysis or reduction of prochiral derivatives. | Enzyme screening and engineering for substrate specificity and high enantioselectivity. |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. researchgate.net Integrating the synthesis and derivatization of this compound into flow chemistry methodologies is a promising avenue for future research.

Key areas for exploration include:

Continuous Cross-Coupling Reactions: Adapting palladium-catalyzed reactions to a flow setup can lead to significantly reduced reaction times and improved yields. The use of packed-bed reactors with immobilized catalysts could also simplify product purification and catalyst recycling.

Photochemical and Electrochemical Flow Reactions: Flow reactors are ideally suited for photochemical and electrochemical transformations, which are often difficult to scale up in batch. This could enable novel reaction pathways for the functionalization of this compound. For instance, photochemical bromination or other radical reactions could be performed with high precision and safety. rsc.org

Automated Reaction Optimization: The combination of flow chemistry with automated systems and real-time analytics allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols.

| Flow Chemistry Application | Advantage over Batch Processing | Future Research Goal |

|---|---|---|

| Continuous Suzuki/Heck Coupling | Reduced reaction times, improved yields, better process control. researchgate.net | Development of robust, long-lasting packed-bed catalysts. |

| Photochemical Flow Bromination | Enhanced safety, precise control of irradiation time. rsc.org | Exploring a wider range of photochemical transformations. |

| Telescoped Synthesis | Elimination of intermediate workups and purifications. | Designing multi-step flow syntheses of high-value derivatives. |

| Automated Optimization | Rapid identification of optimal reaction conditions. | Integration with machine learning algorithms for predictive synthesis. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To fully leverage the potential of advanced synthetic methodologies like flow chemistry, the development and implementation of in-line and on-line analytical techniques for real-time reaction monitoring are essential. These process analytical technologies (PAT) provide a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates or impurities.

Future research should focus on adapting and refining various spectroscopic probes for reactions involving this compound:

In-line FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the consumption of reactants and the formation of products in real-time. rsc.org They can provide valuable kinetic data and help to identify the optimal endpoint of a reaction.

Process NMR Spectroscopy: While more complex to implement, flow NMR spectroscopy can provide detailed structural information about all components in a reaction mixture, making it invaluable for mechanistic investigations and identifying unexpected byproducts.

UV-Vis Spectroscopy: For reactions involving chromophoric species, UV-Vis spectroscopy can be a simple and effective method for tracking reaction progress.

Mass Spectrometry: On-line mass spectrometry can be coupled with flow reactors to provide rapid analysis of reaction components, including short-lived intermediates.

| Spectroscopic Probe | Information Gained | Future Research Direction |

|---|---|---|

| In-line FT-IR (e.g., ReactIR) | Concentration changes of key functional groups, reaction kinetics. rsc.org | Development of more robust probes for harsh reaction conditions. |

| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous systems. | Application to monitoring crystallization processes of derivatives. |

| Flow NMR | Detailed structural information, mechanistic insights. | Miniaturization of NMR probes for easier integration into standard lab setups. |

| On-line MS | Identification of intermediates and byproducts. | Coupling with other spectroscopic techniques for comprehensive analysis. |

Computational Design of Derivatives with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. tudelft.nl By predicting the properties of molecules before their synthesis, computational methods can guide experimental work, save resources, and accelerate the discovery of new materials and bioactive compounds.

For this compound, future research will increasingly rely on computational design to:

Predict Reactivity and Selectivity: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. nih.govmdpi.comnih.gov This can aid in the selection of optimal catalysts and reaction conditions.

Tune Electronic and Optical Properties: By systematically modifying the structure of this compound in silico (e.g., by adding different functional groups), it is possible to calculate properties like the frontier molecular orbital (FMO) energies, molecular electrostatic potential (MESP), and absorption spectra. nih.govbohrium.com This allows for the rational design of derivatives with specific electronic or photophysical characteristics for applications in materials science.

Design of Bioactive Molecules: Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might bind to biological targets such as enzymes or receptors. bohrium.com This facilitates the structure-based design of new potential drug candidates.

Virtual Screening of Derivative Libraries: Computational methods can be used to rapidly screen large virtual libraries of potential derivatives, prioritizing a smaller number of promising candidates for synthesis and experimental testing.

| Computational Method | Predicted Property | Application in Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. nih.govbohrium.com | Guiding the synthesis of derivatives with tailored electronic or optical properties. |

| Molecular Docking | Binding affinity and mode to a biological target. bohrium.com | Rational design of potential pharmaceutical agents. |

| Molecular Dynamics (MD) | Conformational flexibility, stability of ligand-protein complexes. | Understanding the dynamic behavior of derivatives in biological systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Predicting the activity of unsynthesized derivatives based on known data. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-ethoxy-2-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, bromination of 1-ethoxy-2-methylbenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C minimizes polybromination . Alternatively, Suzuki-Miyaura coupling with a bromoaryl precursor and a boronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF/H₂O (3:1) at 80°C achieves regioselectivity . Optimize temperature and stoichiometry to suppress side reactions (e.g., debromination).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using CDCl₃ as a solvent. The ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.4–3.6 ppm), while the methyl group (–CH₃) resonates as a singlet (δ 2.3–2.5 ppm) .

- X-ray Crystallography : Use SHELX-97 for structure refinement. For example, a similar compound (4-Benzyloxy-2-bromo-1-methoxybenzene) was resolved with R factor = 0.055 using single-crystal X-ray diffraction .

Q. How do steric effects from substituents influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer : The ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups are ortho/para-directing but sterically hinder electrophilic attack. Computational modeling (e.g., DFT) can predict regioselectivity. For example, dihedral angles between substituents (e.g., 85.72° in a related compound) reveal torsional strain that impacts reactivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between NMR and mass spectrometry results?

- Methodological Answer : If NMR suggests a planar structure but MS indicates unexpected fragmentation, perform single-crystal X-ray analysis. For instance, SHELXL refinement of 4-Benzyloxy-2-bromo-1-methoxybenzene confirmed bond lengths (C–Br: ~1.89 Å) and angles, resolving ambiguities in substituent orientation . Use the Olex2 interface for visualization and validation .

Q. What strategies optimize catalytic systems for functionalizing this compound in C–C bond formation?

- Methodological Answer : Test palladium/copper bimetallic catalysts (e.g., PdCl₂/CuI) in Sonogashira coupling to introduce alkynes. Vary ligands (e.g., PPh₃ vs. Xantphos) to enhance turnover frequency. For example, a related bromoarene achieved 78% yield under microwave irradiation (100°C, 30 min) . Monitor reaction progress via TLC (hexane:EtOAc = 4:1) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?